

The Toxicological Profile of 2-Tetradecylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety profile of **2-Tetradecylbenzenesulfonic acid** and its close structural analogs, the Linear Alkylbenzene Sulfonates (LAS). The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential risks associated with this class of compounds.

Executive Summary

2-Tetradecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonate (LAS) family, is classified as an acute oral toxicant (Category 4), a skin corrosive/irritant (Category 1B/2), and a serious eye damage/irritant (Category 1/2B). Some evidence also suggests a potential for skin sensitization (Category 1). The primary mechanism of local toxicity, particularly skin irritation, is attributed to the surfactant properties of the molecule, leading to interactions with proteins and lipids in the stratum corneum. While extensive data exists for the LAS class of compounds, specific toxicological studies on **2-Tetradecylbenzenesulfonic acid** are limited. This guide summarizes the available data on close analogs and details the standard experimental protocols for toxicological assessment.

Chemical Identification

Property	Value	
Chemical Name	2-Tetradecylbenzenesulfonic acid	
Synonyms	Benzenesulfonic acid, 2-tetradecyl-	
Molecular Formula	C20H34O3S	
CAS Number	Not available	
PubChem CID	167941	

Toxicological Data

The following tables summarize the quantitative toxicological data available for linear alkylbenzene sulfonates (LAS), which are considered close structural analogs of **2-Tetradecylbenzenesulfonic acid**.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	404 - 1980 mg/kg bw	[1]
LD50	Mouse	Oral	1250 - 2300 mg/kg bw	[1]
LD50	Rabbit	Dermal	>2000 mg/kg bw	[2]
LC ₅₀	-	Inhalation	No data available	

Table 2: Repeated Dose Toxicity

Endpoint	Species	Duration	Route	Value	Reference
NOAEL	Rat	90 days	Oral	40 - 250 mg/kg bw/day	[2]
LOAEL	Rat	90 days	Oral	115 - 750 mg/kg bw/day	[2]

Table 3: Skin and Eye Irritation

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Corrosive/Irritant	Category 1B / 2	[1]
Eye Irritation	Rabbit	Serious eye damage/Irritation	Category 1 / 2B	[1]

Table 4: Other Toxicological Endpoints

| Endpoint | Result | Reference | | --- | --- | | Skin Sensitization | Possible (Category 1) |[3] | | Genotoxicity | Not genotoxic |[4] | | Carcinogenicity | No evidence of carcinogenicity |[1] | | Reproductive & Developmental Toxicity | No effects on reproduction or development observed at non-maternally toxic doses |[4] |

Experimental Protocols

The toxicological data for LAS are primarily generated using standardized OECD test guidelines. The following sections detail the methodologies for the key experiments.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.

- Test Animals: Typically, young adult female rats are used.
- Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept constant.
- Procedure: A stepwise procedure is used where a group of three animals is dosed at a
 defined level. The outcome of this first step determines the next step. If no mortality is

observed, a higher dose is used in another group of three animals. If mortality occurs, the test is repeated at a lower dose level.

 Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline is used to determine the acute toxic effects of a substance applied to the skin.

- Test Animals: Adult rats, rabbits, or guinea pigs are used. The skin should be healthy and intact.
- Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape. The exposure period is 24 hours.
- Observations: After the exposure period, the residual test substance is removed. Animals are
 observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. The
 skin is examined for local reactions (erythema and edema) at specified intervals. A gross
 necropsy is performed on all animals.

Skin Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[5]

- Test Animals: Albino rabbits are typically used.
- Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.[6] The exposure duration is typically 4 hours.[6]

• Observations: After exposure, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[6] The severity of the reactions is scored.

Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause damage to the eye.

- Test Animals: Albino rabbits are the preferred species.
- Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7]
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for effects
 on the cornea, iris, and conjunctiva.[7] The severity of lesions is scored to determine the
 irritation potential. The observation period can be extended up to 21 days to assess the
 reversibility of the effects.[8]

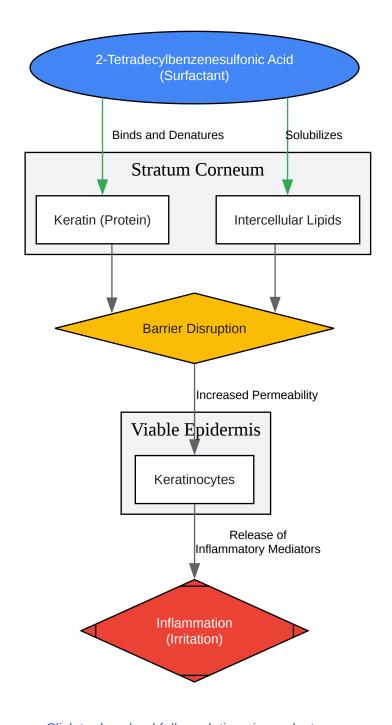
Repeated Dose 90-Day Oral Toxicity Study (OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

- Test Animals: Rats are the preferred rodent species.
- Procedure: The test substance is administered orally (via gavage, in diet, or drinking water)
 daily to several groups of animals at different dose levels for 90 days.[3] A control group
 receives the vehicle only.
- Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.[3]

Mechanism of Action and Signaling Pathways

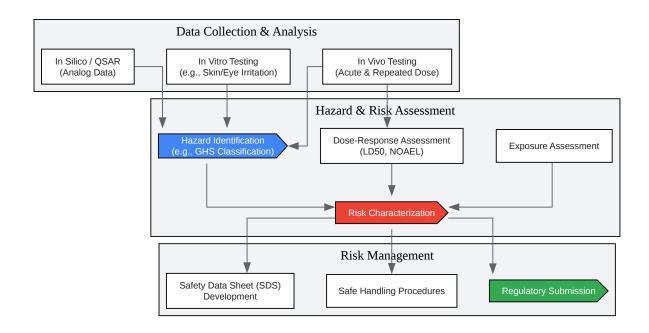
A specific molecular signaling pathway for the systemic toxicity of 2-


Tetradecylbenzenesulfonic acid in mammals has not been extensively elucidated. The primary local toxic effect, skin irritation, is a common characteristic of surfactants.

Mechanism of Skin Irritation

The surfactant nature of **2-Tetradecylbenzenesulfonic acid** is central to its skin-irritating properties. The proposed mechanism involves the following key interactions with the stratum corneum, the outermost layer of the skin:

- Interaction with Proteins: The anionic head of the sulfonic acid can bind to and denature keratin, the primary protein in the stratum corneum. This disrupts the structural integrity of the skin barrier.
- Interaction with Lipids: The hydrophobic alkyl tail can interact with and solubilize the intercellular lipids of the stratum corneum. This disrupts the lipid barrier, increasing the permeability of the skin to the surfactant itself and other potential irritants.
- Cellular Damage: Following barrier disruption, the surfactant can penetrate deeper into the
 epidermis and interact with viable keratinocytes, leading to cell membrane damage, release
 of inflammatory mediators, and an inflammatory response.


Click to download full resolution via product page

Caption: Mechanism of skin irritation by 2-Tetradecylbenzenesulfonic acid.

Toxicological Evaluation Workflow

In the absence of a defined systemic signaling pathway, the following diagram illustrates the general workflow for the toxicological evaluation of a chemical substance like **2- Tetradecylbenzenesulfonic acid**.

Click to download full resolution via product page

Caption: General workflow for toxicological evaluation.

Conclusion

The toxicological profile of **2-Tetradecylbenzenesulfonic acid**, based on data from its close analogs (LAS), indicates a moderate acute oral toxicity and significant potential for skin and eye irritation/corrosion. There is no evidence to suggest genotoxicity, carcinogenicity, or reproductive toxicity under normal handling and use conditions. The primary mechanism of local toxicity is well-understood and is related to its surfactant properties. Professionals working with this substance should adhere to the safety precautions outlined in the corresponding Safety Data Sheet (SDS), including the use of appropriate personal protective equipment to prevent skin and eye contact. Further research into the specific systemic toxicokinetics and potential molecular signaling pathways of **2-Tetradecylbenzenesulfonic acid** would provide a more complete understanding of its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. nucro-technics.com [nucro-technics.com]
- 3. oecd.org [oecd.org]
- 4. Interactions between surfactants and the skin Theory and practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- To cite this document: BenchChem. [The Toxicological Profile of 2-Tetradecylbenzenesulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12705931#toxicological-data-and-safety-profile-of-2-tetradecylbenzenesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com